molecular formula C13H16ClN2O B194371 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 120004-79-7

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B194371
CAS No.: 120004-79-7
M. Wt: 253.72 g/mol
InChI Key: SRMLSNBGMDJSJH-UHFFFAOYSA-N
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Description

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.725 g/mol It is a derivative of quinolinone, characterized by the presence of a chlorobutoxy group at the 7th position of the quinolinone ring

Mechanism of Action

Target of Action

The primary target of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is currently unknown. This compound is a chemical intermediate useful in the preparation of Aripiprazole , suggesting that it may interact with similar targets as Aripiprazole, such as dopamine and serotonin receptors.

Mode of Action

As a potential intermediate in the synthesis of Aripiprazole , it may share some of the same mechanisms, such as modulating neurotransmitter activity.

Biochemical Pathways

If it acts similarly to Aripiprazole, it could potentially influence the dopaminergic and serotonergic pathways

Result of Action

As an intermediate in the synthesis of Aripiprazole , it may have similar effects, such as modulating neurotransmitter activity, but this is purely speculative and requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions. Solvents such as acetone or n-butanol are used, and the reaction is carried out at temperatures ranging from 25°C to 45°C .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but optimized for large-scale production. The use of phase transfer catalysts and appropriate solvents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobutoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the quinolinone ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the butoxy group, while oxidation and reduction can lead to changes in the quinolinone ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceuticals like Aripiprazole highlights its significance in medicinal chemistry .

Biological Activity

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, with the molecular formula C13_{13}H16_{16}ClN O2_2 and CAS number 120004-79-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 4-chlorobutyl bromide or similar alkylating agents. The synthesis typically requires specific conditions such as temperature control and the use of bases or phase transfer catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antipsychotic Properties

Research indicates that compounds structurally related to this compound exhibit significant activity against dopaminergic receptors, suggesting potential antipsychotic effects. For instance, similar compounds have shown moderate affinity for dopamine D2_2 receptors and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Cytotoxicity

A study evaluating the cytotoxic effects of quinolinone derivatives found that certain derivatives exhibited moderate cytotoxicity against various cancer cell lines. The synthesized compounds showed varying degrees of effectiveness in inhibiting cell proliferation without inducing significant toxicity .

Inhibitory Activity Against Mycobacterium tuberculosis

Recent investigations into quinolinone derivatives have revealed their potential as inhibitors of Mycobacterium tuberculosis. The structural features of these compounds play a critical role in their inhibitory activity, with modifications leading to enhanced efficacy against this pathogen .

Case Studies

Case Study 1: Antipsychotic Activity
In a pharmacological evaluation, a series of quinolinone derivatives were tested for their ability to inhibit dopamine receptor activity. The study highlighted that this compound showed promising results comparable to established antipsychotics. The compound's mechanism was linked to its interaction with serotonin and dopamine receptors .

Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic properties of various quinolinone derivatives against lung cancer cell lines. Results indicated that certain modifications to the molecular structure significantly increased cytotoxicity while maintaining low toxicity levels in normal cells. This suggests a therapeutic window for further development .

Comparative Data Table

Property This compound Related Compounds
Molecular FormulaC13_{13}H16_{16}ClN O2_2Varies (e.g., C13_{13}H15_{15}ClN O2_2)
CAS Number120004-79-7Varies
Antipsychotic ActivityModerate (Dopamine D2_2, Serotonin receptors)High (e.g., Aripiprazole)
CytotoxicityModerate against lung cancer cellsHigh in some derivatives
Tuberculosis InhibitionPotentially effectiveEffective in several cases

Properties

IUPAC Name

7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMLSNBGMDJSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440419
Record name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120004-79-7
Record name 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120004-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-bromo-4-chloro-butane (3.4 g, 20 mmol), anhydrous potassium carbonate powder (4.14 g, 30 mmol) and 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.63 g, 10 mmol) are added to 10 ml of acetone and reflux for 24 hours. The reaction solution is evaporated to dryness and dispersed with 20 ml of dichloromethane and 20 ml of water respectively. The organic layer is extracted with water (20 ml×2) and saturated saline (20 ml) successively, dried over anhydrous magnesium sulfate, and evaporated to dryness to obtain a light yellow powder. The powder is slurried with n-hexane (20 ml×3), filtered, and dried to obtain 1.98 g of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, with a yield of 78%.
Quantity
3.4 g
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reactant
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4.14 g
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1.63 g
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

1-bromo-4-chloro butane (500 ml) was added to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril (100 gm) in dimethylacetamide (500 ml) at ambient temperature. The reaction mixture was heated at 36° to 40° C. Sodium hydroxide (33.1 gm) was added to the reaction mixture at the interval of 30 min (Complete the addition of sodium hydroxide in 9 equal fractions in 4.0 hours). The reaction mixture was cooled at ambient temperature and D.M Water was added to it. The reaction mixture was extracted with ethylacetate. Organic layer was separated and washed with 5% brine and finally dried over sodium sulphate. The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C. to obtain residue. To the residue cyclohexane (1000 ml) was added to give of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
1000 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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